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Compound of Interest

Compound Name: Vildagliptin (dihydrate)

Cat. No.: B15144644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the

quantification of Vildagliptin dihydrate in bulk and pharmaceutical dosage forms. While direct

inter-laboratory cross-validation studies are not readily available in published literature, this

document synthesizes data from multiple independent validation studies to offer a

comprehensive comparison of method performance. The included experimental protocols for

High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry are

based on robust methods reported in peer-reviewed journals.

Comparative Analysis of Validated Analytical
Methods
The following tables summarize the key parameters and performance characteristics of various

validated analytical methods for Vildagliptin dihydrate, providing a basis for method selection

and evaluation.

High-Performance Liquid Chromatography (HPLC)
Methods
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Parameter Method 1 Method 2 Method 3 Method 4 Method 5

Column

C18

(250x4.6mm,

5µm)[1][2]

C18 (250mm

x 4.6mm,

5µm)

Altima C18

(150mm x

4.6mm, 5µm)

Inertsil C18

(250mm x

4.6mm, i.d.)

[3]

C18 (150mm

x 4.6mm,

5µm)

Mobile Phase

Buffer:Aceton

itrile (50:50

v/v)[2]

Methanol:wat

er (60:40 v/v),

pH 4.5 with

OPA

Acetonitrile:P

hosphate

Buffer

(60:40), pH

3.6[3]

Dilute

orthophospho

ric

acid:acetonitri

le (72:28 v/v)

Acetonitrile

and buffer

solution pH

7.0 (gradient)

[4]

Flow Rate 1.0 mL/min[2] 0.8 mL/min 1.0 mL/min[3] 1.0 mL/min Not Specified

Detection

Wavelength
220 nm[2] 207 nm 215 nm[3] 266 nm 210 nm[4]

Retention

Time
5.017 min[2] 3.25 min 3.924 min[3] 3.258 min ~3.9 min

Linearity

Range

10-60

µg/mL[2]
1-14 µg/mL 50-90 µg/mL 25-150 µg/mL 20-80 µg/mL

Correlation

Coefficient

(R²)

0.9996[2] >0.9919 0.999 0.999 0.9999

Accuracy (%

Recovery)

98.11-

101.16%[2]

100.13-

100.29%
Not Specified 99.73% Not Specified

Precision

(%RSD)

Intra-day:

0.68, Inter-

day: 0.61[2]

<1.13% Not Specified Not Specified Not Specified

LOD
0.025

µg/mL[2]
Not Specified 2.98 µg/mL 0.06 µg/mL 0.63 µg/mL

LOQ
0.054

µg/mL[2]
Not Specified 9.94 µg/mL 0.21 µg/mL 2.82 µg/mL
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UV-Visible Spectrophotometry Methods
Parameter Method A Method B Method C

Wavelength (λmax) 210 nm[5] 266 nm[4] 244 nm[4]

Solvent/Medium
0.1N HCl (acidic

medium)[5]
Water[4] Not Specified

Linearity Range 5-60 µg/mL[5] Not Specified Not Specified

Correlation Coefficient

(R²)
0.999[5] Not Specified Not Specified

Accuracy (%

Recovery)
98-101%[5] Not Specified Not Specified

Precision (%RSD)
Intra-day: 1.263, Inter-

day: 1.162[5]
Not Specified Not Specified

LOD 0.951 µg/mL[5] Not Specified Not Specified

LOQ 2.513 µg/mL[5] Not Specified Not Specified

Experimental Workflow and Protocols
The following sections detail a generalized workflow for inter-laboratory cross-validation and

provide specific, reproducible protocols for the analysis of Vildagliptin dihydrate.

Inter-Laboratory Cross-Validation Workflow
A typical workflow for the cross-validation of an analytical method between laboratories

involves several key stages to ensure the method is robust and transferable.
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Phase 1: Method Development & Single-Lab Validation

Phase 2: Protocol & Sample Preparation

Phase 3: Inter-Laboratory Analysis

Phase 4: Data Analysis & Comparison

Method Development & Optimization

Single-Laboratory Method Validation (ICH Guidelines)

Develop Standardized Protocol for Cross-Validation

Distribute Protocol & Samples to Participating Labs

Prepare Homogeneous & Stable Samples

Lab A: Method Implementation & Analysis Lab B: Method Implementation & Analysis Lab C: Method Implementation & Analysis

Collect & Compile Data from All Labs

Statistical Analysis (e.g., ANOVA, t-tests)

Compare Precision, Accuracy, & Intermediate Precision

Assess Method Transferability & Robustness

Click to download full resolution via product page

Caption: Workflow for Inter-Laboratory Method Cross-Validation.
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Detailed Experimental Protocols
This protocol is based on a commonly cited, robust RP-HPLC method for the estimation of

Vildagliptin in tablet dosage form.[1][2]

1. Instrumentation:

High-Performance Liquid Chromatograph with a UV detector.

C18 column (250 x 4.6 mm, 5 µm particle size).

Data acquisition and processing software.

2. Reagents and Materials:

Vildagliptin dihydrate reference standard.

Acetonitrile (HPLC grade).

Potassium dihydrogen orthophosphate (AR grade).

Orthophosphoric acid (AR grade).

Water (HPLC grade).

Vildagliptin tablets (50 mg).

3. Chromatographic Conditions:

Mobile Phase: A filtered and degassed mixture of buffer (0.05M Potassium dihydrogen

orthophosphate, pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a 50:50 v/v

ratio.[2][6]

Flow Rate: 1.0 mL/min.[2][6]

Column Temperature: Ambient.

Detection Wavelength: 220 nm.[2][6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://journalcmpr.com/issues/analytical-method-development-and-validation-vildagliptin
https://www.researchgate.net/publication/263085943_Development_and_validation_of_stability_indicating_assay_method_of_vildagliptin_in_bulk_and_tablet_dosage_form_by_RP-HPLC
https://www.researchgate.net/publication/263085943_Development_and_validation_of_stability_indicating_assay_method_of_vildagliptin_in_bulk_and_tablet_dosage_form_by_RP-HPLC
https://www.pharmacyscijournal.com/journals/apps/apps-aid1067.php
https://www.researchgate.net/publication/263085943_Development_and_validation_of_stability_indicating_assay_method_of_vildagliptin_in_bulk_and_tablet_dosage_form_by_RP-HPLC
https://www.pharmacyscijournal.com/journals/apps/apps-aid1067.php
https://www.researchgate.net/publication/263085943_Development_and_validation_of_stability_indicating_assay_method_of_vildagliptin_in_bulk_and_tablet_dosage_form_by_RP-HPLC
https://www.pharmacyscijournal.com/journals/apps/apps-aid1067.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 20 µL.

4. Preparation of Standard Solution:

Accurately weigh and transfer 25 mg of Vildagliptin dihydrate reference standard into a 25

mL volumetric flask.

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000

µg/mL.

From the stock solution, prepare working standard solutions in the linearity range (e.g., 10-

60 µg/mL) by diluting with the mobile phase.[2][6]

5. Preparation of Sample Solution:

Weigh and finely powder not fewer than 20 Vildagliptin tablets.

Transfer a quantity of the powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric

flask.

Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter.

Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final

concentration of 100 µg/mL (assuming a 50 mg tablet). Adjust dilution as necessary to fall

within the linearity range.

6. System Suitability:

Inject the standard solution five times and evaluate the system suitability parameters.

The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

The theoretical plates should be not less than 2000.
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The tailing factor should be not more than 2.0.

7. Analysis:

Inject the prepared standard and sample solutions into the chromatograph.

Record the peak areas and calculate the amount of Vildagliptin in the sample.

This protocol is based on a simple and validated UV spectrophotometric method.[5]

1. Instrumentation:

UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes.

2. Reagents and Materials:

Vildagliptin dihydrate reference standard.

Hydrochloric acid (HCl), 0.1N solution.[5]

Vildagliptin tablets (50 mg).

3. Method:

Determination of λmax: Scan a standard solution of Vildagliptin (e.g., 10 µg/mL) in 0.1N HCl

from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The

reported λmax is 210 nm.[5]

4. Preparation of Standard Stock Solution:

Accurately weigh 10 mg of Vildagliptin dihydrate reference standard and transfer it to a 100

mL volumetric flask.

Dissolve in and dilute to volume with 0.1N HCl to obtain a concentration of 100 µg/mL.

5. Preparation of Calibration Curve:

From the standard stock solution, prepare a series of dilutions in 0.1N HCl to obtain

concentrations in the range of 5-60 µg/mL.[5]
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Measure the absorbance of each solution at 210 nm against a 0.1N HCl blank.

Plot a calibration curve of absorbance versus concentration.

6. Preparation of Sample Solution:

Weigh and powder 20 tablets.

Transfer an amount of powder equivalent to 10 mg of Vildagliptin to a 100 mL volumetric

flask.

Add about 70 mL of 0.1N HCl and sonicate for 15 minutes.

Dilute to volume with 0.1N HCl and filter through a suitable filter paper.

Further dilute the filtrate with 0.1N HCl to obtain a concentration within the calibration range.

7. Analysis:

Measure the absorbance of the final sample solution at 210 nm.

Determine the concentration of Vildagliptin in the sample solution from the calibration curve.

Calculate the amount of Vildagliptin in the tablet.

This guide is intended to provide a starting point for researchers and analysts working with

Vildagliptin dihydrate. It is recommended that any method be fully validated in the user's

laboratory to ensure its suitability for the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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